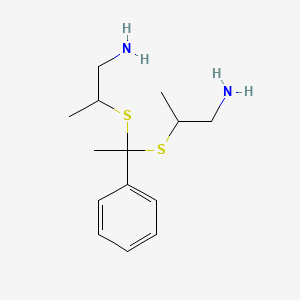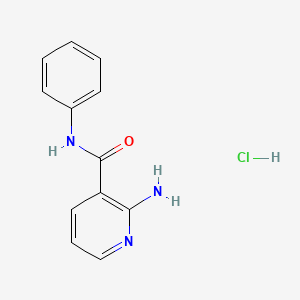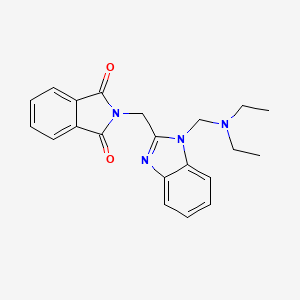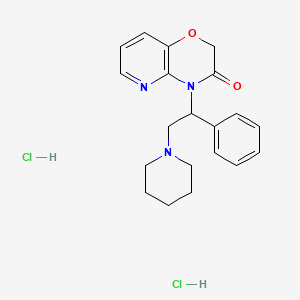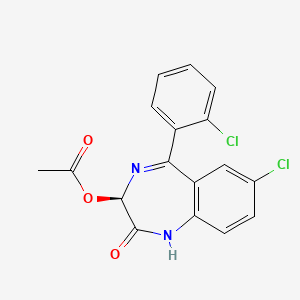
(R)-Lorazepam acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Lorazepam acetate is a chemical compound that belongs to the class of benzodiazepines. It is the acetate ester of ®-Lorazepam, which is a chiral molecule. Benzodiazepines are well-known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. ®-Lorazepam acetate is used in various pharmaceutical applications due to its potent effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Lorazepam acetate typically involves the esterification of ®-Lorazepam with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Temperature: 0-25°C
- Solvent: Dichloromethane or chloroform
- Reaction time: 1-2 hours
Industrial Production Methods
In industrial settings, the production of ®-Lorazepam acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
®-Lorazepam acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-Lorazepam and acetic acid.
Oxidation: Oxidative reactions can modify the benzodiazepine ring, leading to the formation of various metabolites.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: ®-Lorazepam and acetic acid
Oxidation: Various oxidized metabolites of ®-Lorazepam
Substitution: Derivatives of ®-Lorazepam with different functional groups
科学的研究の応用
®-Lorazepam acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic and spectroscopic methods.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Investigated for its therapeutic potential in treating anxiety, insomnia, and seizure disorders.
Industry: Utilized in the formulation of pharmaceutical products and as a standard in quality control processes.
作用機序
®-Lorazepam acetate exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx into neurons and hyperpolarization of the neuronal membrane. The result is a reduction in neuronal excitability, which manifests as sedation, anxiolysis, muscle relaxation, and anticonvulsant effects.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Alprazolam: Known for its potent anxiolytic effects and rapid onset of action.
Clonazepam: Primarily used for its anticonvulsant properties.
Uniqueness of ®-Lorazepam Acetate
®-Lorazepam acetate is unique due to its chiral nature, which can result in different pharmacokinetic and pharmacodynamic profiles compared to its racemic counterpart. Its specific binding affinity to GABA receptors and its metabolic stability also contribute to its distinct therapeutic effects.
特性
CAS番号 |
84799-33-7 |
|---|---|
分子式 |
C17H12Cl2N2O3 |
分子量 |
363.2 g/mol |
IUPAC名 |
[(3R)-7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23)/t17-/m1/s1 |
InChIキー |
CYDZMDOLVUBPNL-QGZVFWFLSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
正規SMILES |
CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


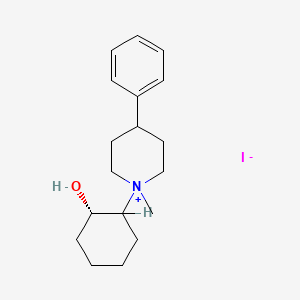
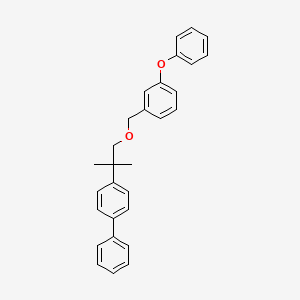
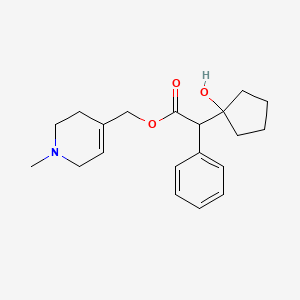
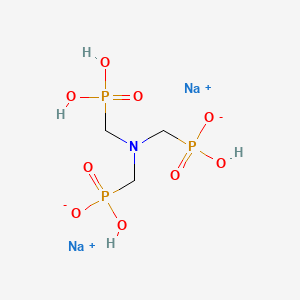

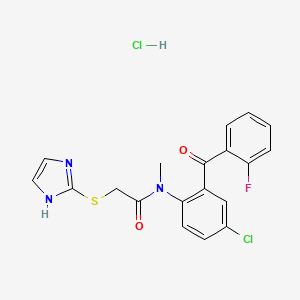
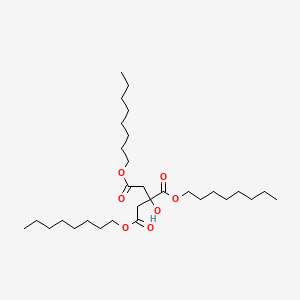
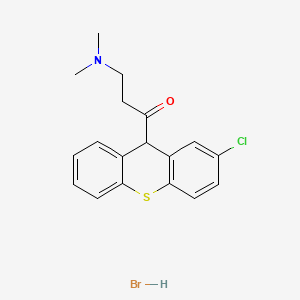
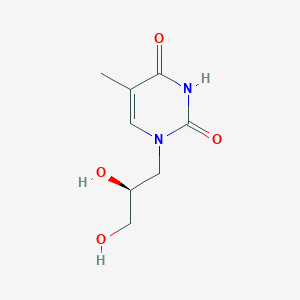
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
